N-cycloheptyl-4-methyl-3-nitrobenzamide
Overview
Description
N-cycloheptyl-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.14739250 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Enzyme Inhibitory Properties
N-cycloheptyl-4-methyl-3-nitrobenzamide has been studied for its potential anticonvulsant activity and enzyme inhibitory properties. Research on similar nitrobenzamide derivatives found that they could inhibit in vitro respiratory activity and monoamine oxidase activity in rat brain homogenates. However, a clear correlation between the central nervous system depressant and enzyme inhibitory properties of these compounds has not been established (Pandey et al., 1981).
Synthesis and Crystal Structure Analysis
The synthesis and characterization of this compound and related compounds have been explored. Studies have looked into their crystal structure using X-ray diffraction analysis, providing insights into their molecular arrangement and stability. This includes the analysis of hydrogen bonding patterns which stabilize the crystal packing (Saeed et al., 2010).
Antimycobacterial Activity
Research on nitrobenzamide derivatives has indicated potential antimycobacterial activity. Some studies have found that these compounds display significant in vitro activity against tuberculosis, suggesting their potential in developing new antitubercular agents (Wang et al., 2019).
CNS-Depressant and Hypotensive Activity
Some derivatives of N-cycloheptyl nitrobenzamide have been synthesized and evaluated for their ability to depress motor activity in mice and exhibit hypotensive activity in rats. Certain compounds with specific structural characteristics showed notable central nervous system depressant activity (Roll, 1970).
Anticonvulsant and Neurotoxicity Evaluation
Another area of research has been the evaluation of 4-nitro-N-phenylbenzamides, closely related to this compound, for their anticonvulsant properties and neurotoxicity. Studies have found certain derivatives to be effective in preventing seizures in animal models, indicating their potential in anticonvulsant drug development (Bailleux et al., 1995)
Safety and Hazards
Sigma-Aldrich provides “N-cycloheptyl-4-methyl-3-nitrobenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety data sheets of similar compounds, you may refer to resources like Fisher Scientific .
Properties
IUPAC Name |
N-cycloheptyl-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUFWAYFKKGLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.